molecular formula C9H7FO B3354702 5-Fluoro-2-methylbenzofuran CAS No. 60770-66-3

5-Fluoro-2-methylbenzofuran

Cat. No. B3354702
CAS RN: 60770-66-3
M. Wt: 150.15 g/mol
InChI Key: BMYHZQJSORJFPV-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of W. K. Anderson, et al., J. Chem. Soc., Perkin, 1, 1 (1976), a mixture of 2-(2-chloro-1-propen-3-yl)-4-fluorophenol (20.9 g, 0.112 mol) and concentrated hydrochloric acid (114 mL) was heated at 85°-89° C. for 24 hours. The mixture was cooled and diluted with ether. The ethereal layer was separated and washed with H2O, 5% KOH, and H2O, dried (MgSO4), and concentrated to give 12.40 g (74%) of product as a brown oil.
Name
2-(2-chloro-1-propen-3-yl)-4-fluorophenol
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:4][C:5]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:6]=1[OH:12])=[CH2:3].Cl>CCOCC>[F:11][C:9]1[CH:8]=[CH:7][C:6]2[O:12][C:2]([CH3:3])=[CH:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
2-(2-chloro-1-propen-3-yl)-4-fluorophenol
Quantity
20.9 g
Type
reactant
Smiles
ClC(=C)CC1=C(C=CC(=C1)F)O
Name
Quantity
114 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 85°-89° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
WASH
Type
WASH
Details
washed with H2O, 5% KOH, and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C=C(O2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.